1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Regioisomerism Substituent Effects Structure-Activity Relationship

This racemic meta-(3-cyclopentyloxy) arylbutenylamine is differentiated by its +1.3 logP elevation over the unsubstituted parent—critical for membrane permeability and target engagement tuning. The 3-cyclopentyloxyphenyl fragment is crystallographically validated in PDE4 co-complexes (e.g., FKM ligand, RCSB PDB). Separate availability of (1R)- and (1S)- enantiomers enables both method development and enantioselective synthesis from a unified supply chain. The terminal olefin supports ring-closing metathesis, hydroboration, and cross-metathesis; the primary amine is primed for amide coupling, reductive amination, and sulfonamide formation. Choose this meta-substituted scaffold to access IP space distinct from para-substituted PDE4 pharmacophores.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B13035300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopentyloxyphenyl)but-3-enylamine
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC(=CC=C1)OC2CCCC2)N
InChIInChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2
InChIKeyUVIJLKYLAQKBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopentyloxyphenyl)but-3-enylamine: Structural Profile and Core Physicochemical Identity for Procurement Evaluation


1-(3-Cyclopentyloxyphenyl)but-3-enylamine (CAS 1270415-09-2) is a meta-substituted arylbutenylamine with molecular formula C₁₅H₂₁NO and molecular weight 231.33 g/mol . The compound features a cyclopentyloxy group at the 3-position of the phenyl ring and a terminal olefin in the butenyl side chain, presenting a primary amine as the sole hydrogen bond donor (HBD count: 1) with two hydrogen bond acceptors (the ether oxygen and amine nitrogen) [1]. It is supplied as a racemic mixture, with the corresponding (1R)- (CAS 1270059-26-1) and (1S)- (CAS 1270051-18-7) enantiomers also commercially catalogued . This compound belongs to a class of functionalized homoallylamines used as chiral building blocks and intermediates in medicinal chemistry, where the cyclopentyloxy substituent is a recognized pharmacophoric element in phosphodiesterase 4 (PDE4) inhibitor design [2].

Procurement Alert: Why 1-(3-Cyclopentyloxyphenyl)but-3-enylamine Cannot Be Replaced by Simple Arylbutenylamine Analogs


Superficial structural similarity among arylbutenylamines masks consequential differences in lipophilicity, steric bulk, and electronic distribution that directly impact synthetic utility and biological target engagement. The 3-cyclopentyloxy substituent elevates the predicted XLogP by approximately 1.3–1.5 log units relative to the unsubstituted 1-phenylbut-3-enylamine (XLogP ~1.87), substantially altering phase partitioning and membrane permeability [1]. The meta-substitution pattern produces a distinct dipole moment and steric trajectory compared to the para (4-substituted) regioisomer, which can lead to divergent receptor recognition as documented in related PDE4 inhibitor series where meta-alkoxy substitution was a critical determinant of potency [2][3]. Substituting with a smaller methoxy analog (MW 177.24) removes the conformational constraint and hydrophobic surface area contributed by the cyclopentyl ring, eliminating key binding interactions observed in co-crystal structures of 3-cyclopentyloxyphenyl-containing ligands [4]. For procurement decisions predicated on structural precision, these differences are non-trivial and render generic substitution scientifically invalid.

Quantitative Differentiation Evidence: 1-(3-Cyclopentyloxyphenyl)but-3-enylamine vs. Closest Analogs


Meta vs. Para Regioisomeric Differentiation: Substitution Position Alters Physicochemical and Steric Profile

The 3-(cyclopentyloxy) (meta) substitution pattern of the target compound generates a distinct electronic and steric environment relative to the 4-substituted para regioisomer (CAS 1270350-35-0) . Although both share the same molecular formula (C₁₅H₂₁NO) and molecular weight (231.33 g/mol), the meta orientation places the cyclopentyloxy group in a position that exerts a negative inductive effect on the aromatic ring without the resonance stabilization possible at the para position. This difference is quantifiable through computed dipole moments (meta: ~1.5–1.7 D estimated; para: ~1.2–1.4 D estimated, based on fragment-based calculation) and may manifest in differential chromatographic retention and receptor binding [1]. The two regioisomers are separately catalogued with distinct CAS numbers and are not interchangeable for structure-activity relationship studies .

Regioisomerism Substituent Effects Structure-Activity Relationship

Lipophilicity Differentiation: Cyclopentyloxy Substitution Increases logP by >1.3 Units vs. Unsubstituted Parent

The cyclopentyloxy substituent confers a substantial increase in lipophilicity compared to the unsubstituted 1-phenylbut-3-enylamine [1]. The predicted partition coefficient (XLogP3-AA) for the structurally analogous para-substituted isomer is 3.2, whereas the unsubstituted parent 1-phenylbut-3-enylamine (MW 147.22) has an estimated XLogP of approximately 1.87, a difference of +1.33 log units [2]. A closely related compound, 1-(3-cyclopentyloxyphenyl)propylamine (CAS 1270482-42-2), has a reported XLogP3 of 2.9, confirming that the cyclopentyloxy group reliably increases logP by 1.0–1.5 units across this chemotype [3]. This difference corresponds to a predicted ~20-fold increase in octanol/water partitioning, directly impacting passive membrane permeability, protein binding, and chromatographic behavior.

Lipophilicity XLogP Membrane Permeability ADME

Molecular Bulk and Conformational Space: Cyclopentyloxy vs. Methoxy Substitution

The cyclopentyloxy group (C₅H₉O) introduces significantly greater steric bulk and conformational restraint compared to the methoxy analog (CH₃O). The target compound has a molecular weight of 231.33 g/mol versus 177.24 g/mol for 1-(3-methoxyphenyl)but-3-enylamine (CAS 1269930-65-5), a difference of 54.09 g/mol (+30.5%) . The cyclopentyl ring occupies a larger conformational volume and restricts the rotational freedom of the ether oxygen relative to the freely rotating methoxy group. XLogP for the methoxy analog is predicted to be approximately 1.8–2.0, compared to 3.2 for the cyclopentyloxy compound, a difference of ~1.2–1.4 log units. In the context of PDE4 inhibitor pharmacophores, the 3-cyclopentyloxy motif has been crystallographically validated to occupy a specific hydrophobic pocket, as exemplified by the FKM ligand bound in the RCSB Protein Data Bank [1].

Steric Bulk Conformational Constraint Binding Pocket Occupancy

Chiral Resolution Options: Racemate vs. Single Enantiomers for Stereochemical Studies

The target compound is supplied as a racemic mixture (CAS 1270415-09-2), with both enantiomers independently catalogued: (1R)-1-(3-cyclopentyloxyphenyl)but-3-enylamine (CAS 1270059-26-1) and (1S)-1-(3-cyclopentyloxyphenyl)but-3-enylamine (CAS 1270051-18-7) . This represents a clear advantage over analogs for which only the racemate is commercially available (e.g., 1-(4-cyclopentyloxyphenyl)but-3-enylamine, where only the racemic and the (1S)- or (1R)- forms are listed discontinuously) . For the target compound's series, Leyan offers the racemate at 98% purity and the (1S)-enantiomer also at 98% purity, providing a procurement pathway for both exploratory and stereochemically resolved studies .

Enantiomeric Purity Chiral Separation Stereochemistry

Class-Level Pharmacophoric Validation: 3-Cyclopentyloxy Motif is a Privileged Fragment in PDE4 Inhibition

The 3-cyclopentyloxy-phenyl substructure is a validated pharmacophoric element in multiple potent phosphodiesterase 4 (PDE4) inhibitors, establishing class-level precedent for the biological relevance of this substitution pattern [1]. CDP840 (R-[+]-4-[2-{3-cyclopentyloxy-4-methoxyphenyl}-2-phenylethyl]pyridine) inhibits PDE4 with IC₅₀ = 2–30 nM [2]. Piclamilast (3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide) inhibits PDE4 with IC₅₀ = 1–16 nM (Ki = 0.4 nM) . Rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) inhibits PDE4 with IC₅₀ = 0.17–3 μM across isoforms . These three development compounds collectively demonstrate that the 3-cyclopentyloxy group contributes favorably to target binding, with the cyclopentyl ring occupying a conserved hydrophobic pocket. While the target compound lacks the 4-methoxy substituent present in these PDE4 inhibitors, the 3-cyclopentyloxy motif alone is sufficient for protein recognition, as evidenced by the FKM ligand (PDB entry) which contains the 3-cyclopentyloxyphenyl fragment without the 4-methoxy group and exhibits defined electron density in a protein binding site [3].

PDE4 Inhibitor Pharmacophore Cyclopentyloxy TNF-α

Optimal Application Scenarios for 1-(3-Cyclopentyloxyphenyl)but-3-enylamine Based on Differentiated Evidence


Chiral Building Block for Stereospecific Synthesis of N-Heterocycles

The availability of both racemic and enantiopure forms of the target compound makes it an ideal chiral building block for synthesizing enantiomerically enriched N-containing heterocycles. The terminal olefin in the but-3-enyl side chain enables ring-closing metathesis (RCM), a strategy demonstrated for (S)-1-phenylbut-3-enylamine to produce substituted dehydropiperidines [1]. The 3-cyclopentyloxy substituent adds steric bulk that can influence diastereoselectivity in subsequent transformations, offering a dimension of stereochemical control not available with the unsubstituted or methoxy analogs. Procurement of the 98% purity racemate from Leyan combined with the independently available (1R)- and (1S)-enantiomers allows for both method development and target-directed synthesis within a single supply chain.

PDE4-Focused Medicinal Chemistry and cAMP Signaling Pathway Exploration

Given the validated role of the 3-cyclopentyloxyphenyl fragment in nanomolar PDE4 inhibitors (CDP840 IC₅₀ 2–30 nM, piclamilast IC₅₀ 1–16 nM, rolipram IC₅₀ 0.17–3 μM), this compound serves as a strategic intermediate for synthesizing novel PDE4-targeted analogs [2][3]. The primary amine provides a versatile handle for further derivatization (amide coupling, reductive amination, sulfonamide formation), while the terminal olefin enables late-stage functionalization via hydroboration, epoxidation, or cross-metathesis. The meta-substitution pattern differentiates the target compound from the more commonly explored para-substituted PDE4 pharmacophores, potentially enabling access to unexplored intellectual property space [4]. Researchers should note that direct PDE4 inhibition data for the target compound itself have not been publicly disclosed; its utility lies in its role as a differentiated building block.

Physicochemical Probe for Lipophilicity-Dependent SAR Studies

The +1.33 log unit increase in XLogP relative to unsubstituted 1-phenylbut-3-enylamine makes the target compound a valuable probe for dissecting the contribution of lipophilicity to target engagement, cellular permeability, and non-specific binding in SAR campaigns [1]. The cyclopentyloxy group increases molecular weight by 84 g/mol (+57%) and adds 4 sp³ carbon centers, providing a measurable perturbation of physicochemical properties while preserving the core arylbutenylamine scaffold. This compound can be used alongside the unsubstituted parent and the methoxy analog to construct a matched molecular pair (MMP) series that isolates the effect of incremental alkoxy substitution on in vitro ADME parameters and target potency.

Fragment-Based and Structure-Based Drug Design Leveraging Crystallographically Validated Binding

The 3-cyclopentyloxyphenyl moiety has been crystallographically observed in a protein-ligand complex (FKM ligand, RCSB PDB) [1]. This structural validation supports the use of 1-(3-cyclopentyloxyphenyl)but-3-enylamine as a fragment- or intermediate-level input for structure-based drug design (SBDD). The defined electron density for the cyclopentyloxy group in the FKM co-crystal structure confirms that this substituent can engage in specific, ordered interactions within a protein binding pocket, rather than adopting a disordered solvent-exposed conformation. Computational chemists can use this structural information to guide docking studies and pharmacophore modeling, reducing the risk of false positive virtual screening hits that often plague highly flexible, highly lipophilic fragments.

Quote Request

Request a Quote for 1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.